molecular formula C15H17N3OS B12741998 4H-Imidazo(4,5-c)quinolin-4-one, 1,2,3,5-tetrahydro-5-butyl-1-methyl-2-thioxo- CAS No. 133306-22-6

4H-Imidazo(4,5-c)quinolin-4-one, 1,2,3,5-tetrahydro-5-butyl-1-methyl-2-thioxo-

Cat. No.: B12741998
CAS No.: 133306-22-6
M. Wt: 287.4 g/mol
InChI Key: SLVBIFZPBAWHII-UHFFFAOYSA-N
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Description

4H-Imidazo(4,5-c)quinolin-4-one, 1,2,3,5-tetrahydro-5-butyl-1-methyl-2-thioxo- is a heterocyclic compound that belongs to the imidazoquinoline family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes an imidazole ring fused to a quinoline moiety, contributes to its distinct chemical and biological properties.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas or metal hydrides for reduction, and various halogenating or alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4H-Imidazo(4,5-c)quinolin-4-one, 1,2,3,5-tetrahydro-5-butyl-1-methyl-2-thioxo- involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases or modulate the function of receptors involved in immune responses . The pathways involved often include signal transduction mechanisms that regulate cellular processes like proliferation, apoptosis, and immune responses .

Comparison with Similar Compounds

Compared to other imidazoquinoline derivatives, 4H-Imidazo(4,5-c)quinolin-4-one, 1,2,3,5-tetrahydro-5-butyl-1-methyl-2-thioxo- stands out due to its unique substitution pattern and the presence of a thioxo group. Similar compounds include:

These compounds share a similar core structure but differ in their specific substituents and biological activities, highlighting the importance of structural modifications in determining their function and application.

Properties

CAS No.

133306-22-6

Molecular Formula

C15H17N3OS

Molecular Weight

287.4 g/mol

IUPAC Name

5-butyl-1-methyl-2-sulfanylidene-3H-imidazo[4,5-c]quinolin-4-one

InChI

InChI=1S/C15H17N3OS/c1-3-4-9-18-11-8-6-5-7-10(11)13-12(14(18)19)16-15(20)17(13)2/h5-8H,3-4,9H2,1-2H3,(H,16,20)

InChI Key

SLVBIFZPBAWHII-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C3=C(C1=O)NC(=S)N3C

Origin of Product

United States

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